molecular formula C11H15NO B13167887 1-Amino-3-methyl-1-phenylbutan-2-one

1-Amino-3-methyl-1-phenylbutan-2-one

Cat. No.: B13167887
M. Wt: 177.24 g/mol
InChI Key: MKSSZBVUSBKULT-UHFFFAOYSA-N
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Description

1-Amino-3-methyl-1-phenylbutan-2-one is an organic compound with the molecular formula C11H15NO It is a ketone derivative that features an amino group, a methyl group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-one typically involves the reaction of 3-methyl-1-phenyl-2-butanone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide, to facilitate the formation of the amino group.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methyl-1-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Amino-3-methyl-1-phenylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Amino-3-methyl-1-phenylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Amino-3-methyl-1-phenylpropan-2-one: Similar structure but with a shorter carbon chain.

    1-Amino-3-methyl-1-phenylpentan-2-one: Similar structure but with a longer carbon chain.

    1-Amino-3-methyl-1-phenylhexan-2-one: Similar structure but with an even longer carbon chain.

Uniqueness: 1-Amino-3-methyl-1-phenylbutan-2-one is unique due to its specific carbon chain length and the presence of both an amino group and a ketone group

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-amino-3-methyl-1-phenylbutan-2-one

InChI

InChI=1S/C11H15NO/c1-8(2)11(13)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3

InChI Key

MKSSZBVUSBKULT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C1=CC=CC=C1)N

Origin of Product

United States

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